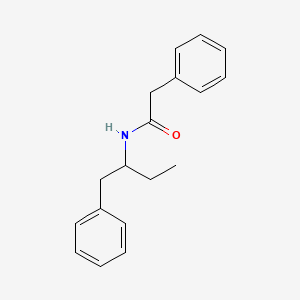

![molecular formula C11H12BrNO2S2 B5152723 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research for determining cell viability and proliferation. MTT is a water-soluble tetrazolium salt that can be converted into a purple formazan product by mitochondrial dehydrogenases of living cells. This conversion is used as a measure of cell viability and proliferation.

Mecanismo De Acción

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is converted into a purple formazan product by mitochondrial dehydrogenases of living cells. The conversion of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide to formazan is dependent on the activity of these dehydrogenases and is therefore a measure of cell viability and proliferation.

Biochemical and Physiological Effects:

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has several advantages over other cell viability assays. It is easy to use, cost-effective, and provides accurate and reliable results. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also compatible with a wide range of cell types and can be used with both adherent and suspension cells.

However, 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has some limitations. It is a colorimetric assay and is therefore susceptible to interference from colored compounds. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also dependent on the activity of mitochondrial dehydrogenases and may not accurately reflect cell viability in certain cell types or under certain experimental conditions.

Direcciones Futuras

There are several future directions for the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of new 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cellular functions, such as oxidative stress and DNA damage. Another direction is the development of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the screening of potential drug candidates in 3D cell culture models, which more closely mimic the in vivo environment. Additionally, the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information about cellular responses to experimental treatments.

Métodos De Síntesis

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-methylbenzothiazolium-2-hydroxy-1,1-dioxide with sodium chloroacetate and sodium borohydride in an aqueous solution. The resulting product is then treated with hydrobromic acid to obtain 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide as a yellow powder.

Aplicaciones Científicas De Investigación

2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is widely used in scientific research for determining cell viability and proliferation. It is used in various assays, such as cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also used in drug discovery and development for screening potential drug candidates for their effects on cell viability and proliferation.

Propiedades

IUPAC Name |

2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2.BrH/c1-2-12-8-5-3-4-6-9(8)16-11(12)15-7-10(13)14;/h3-6H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVRXAFTLGVMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)SCC(=O)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)

![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)

![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)

![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152687.png)

![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)

![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)

![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)

![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)

![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)

![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)

![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)